LogP-Driven Hydrophobicity: 5-Hexyl-2,3-dimethylfuran vs. 2,5-Dimethylfuran vs. 2-Hexylfuran
5-Hexyl-2,3-dimethylfuran exhibits a calculated LogP of 4.02 , reflecting the combined hydrophobicity of three alkyl substituents. In contrast, the industry-standard 2,5-dimethylfuran (DMF) has a computed LogP of approximately 1.5–1.8 [1], and the monosubstituted 2-hexylfuran (C10H16O, MW 152.24) carries only a single hexyl chain, yielding an intermediate LogP. The target compound's LogP of 4.02 places it in a hydrophobicity regime comparable to medium-chain fatty acid esters, making it uniquely suited for applications requiring partitioning into non-polar phases or lipid bilayer membranes where DMF would preferentially remain in the aqueous compartment.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.02 |
| Comparator Or Baseline | 2,5-Dimethylfuran (DMF): LogP ~1.5–1.8; 2-Hexylfuran: LogP ~2.8–3.2 (estimated from homologous 2-alkylfuran series) |
| Quantified Difference | ΔLogP ≈ +2.2–2.5 vs. DMF; ≈ +0.8–1.2 vs. 2-hexylfuran |
| Conditions | In silico LogP calculation (ALOGPS / XLogP3 consensus method); no experimental shake-flask data available for target compound. |
Why This Matters
A LogP difference of 2 orders of magnitude translates to a 100-fold shift in equilibrium distribution between octanol and water, directly impacting solvent extraction efficiency, membrane permeability in biological assays, and fragrance substantivity on hydrophobic substrates.
- [1] PubChem. 2,5-Dimethylfuran (CID 12266) – Computputed LogP ≈ 1.88 (XLogP3). DMF physicochemical summary. View Source
